3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline
CAS No.: 1040690-71-8
Cat. No.: VC2904709
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline - 1040690-71-8](/images/structure/VC2904709.png)
Specification
CAS No. | 1040690-71-8 |
---|---|
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | 3-methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline |
Standard InChI | InChI=1S/C16H19NO3/c1-18-14-7-5-6-13(12-14)17-10-11-20-16-9-4-3-8-15(16)19-2/h3-9,12,17H,10-11H2,1-2H3 |
Standard InChI Key | FWNVEDVTGMDABE-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)NCCOC2=CC=CC=C2OC |
Canonical SMILES | COC1=CC=CC(=C1)NCCOC2=CC=CC=C2OC |
Introduction
Chemical Structure and Properties
3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline (CAS: 1040690-71-8) possesses a molecular formula of C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol . The compound's structure features three key components: a 3-methoxyaniline unit, a 2-methoxyphenoxy group, and an ethyl linker connecting these aromatic systems via the aniline nitrogen. This arrangement creates a flexible molecule with multiple sites for hydrogen bonding and potential coordination with other chemical species.
Physical and Chemical Properties
The compound's key properties have been compiled from available sources and are presented in Table 1:
The presence of two methoxy groups on different aromatic rings contributes to the electron distribution within the molecule, likely enhancing the nucleophilicity of the amine nitrogen. The ether linkage provides additional structural flexibility, allowing for various conformational arrangements that may influence its reactivity and potential biological interactions.
Chemical Reactivity
The reactivity of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline is determined by its functional groups, particularly the secondary amine and the methoxy substituents.
Reactions at the Secondary Amine
The secondary amine functional group in 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline can participate in various reactions:
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Alkylation: The nitrogen can undergo further alkylation with alkyl halides or other electrophiles to form tertiary amines
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Acylation: Reaction with acyl chlorides or anhydrides would lead to amide formation
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Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones
Similar N-substituted anilines have been shown to undergo such transformations, as evidenced by synthetic studies of related compounds .
Reactions at the Methoxy Groups and Aromatic Rings
The methoxy groups in 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline serve as electron-donating substituents that can influence the reactivity of the aromatic rings:
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Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives
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Demethylation: Under appropriate conditions, the methoxy groups can undergo demethylation to reveal phenolic hydroxyl groups
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Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, with the methoxy groups directing substitution to the ortho and para positions
Analytical Characterization
Proper characterization of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline is essential for confirming its identity and purity. Several analytical methods are applicable:
Spectroscopic Methods
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal the characteristic signals of the aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ ~3.8 ppm), ethyl linker, and NH proton
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Infrared Spectroscopy: IR analysis would identify functional groups such as:
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N-H stretching (3300-3500 cm⁻¹)
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C-O stretching for methoxy groups (1250-1050 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula (C₁₆H₁₉NO₃) and provide characteristic fragmentation patterns
Chromatographic Methods
Chromatographic techniques like HPLC and GC-MS would be valuable for:
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Assessing compound purity
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Monitoring reactions involving this compound
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Quantitative analysis in various matrices
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for rational molecular design and optimization. For 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline, several structural features could influence its biological and chemical properties:
Influence of Methoxy Groups
The methoxy groups contribute to:
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Increased electron density in the aromatic rings
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Enhanced lipophilicity compared to hydroxyl groups
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Potential for hydrogen bond acceptance
Modification of the number or position of these methoxy groups would likely alter the compound's electronic properties and interaction potential.
Role of the Ethyl Linker
The ethyl linker between the nitrogen and the phenoxy oxygen provides:
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Conformational flexibility
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Optimal spacing between aromatic systems
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A hydrophobic segment in the molecular structure
Altering the length or introducing branching in this linker would affect the spatial arrangement of the molecule and potentially its interactions with binding partners.
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